molecular formula C11H14ClF B8027358 1-Chloro-2-fluoro-4-pentylbenzene

1-Chloro-2-fluoro-4-pentylbenzene

Cat. No.: B8027358
M. Wt: 200.68 g/mol
InChI Key: SCSKGCPHZQTTSE-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-pentylbenzene is an organic compound with the molecular formula C11H14ClF and a molecular weight of 200.680 g/mol . This substituted benzene derivative is characterized by a pentyl chain, and chloro- and fluoro- substituents on the aromatic ring, which defines its specific reactivity and physical properties. It has a calculated density of 1.1±0.1 g/cm³ and a boiling point of 237.2±20.0 °C at 760 mmHg . Its high lipophilicity is indicated by a calculated LogP value of 5.56 . This combination of a long alkyl chain and halogen substituents makes it a valuable intermediate in synthetic and materials chemistry. Researchers utilize this compound primarily as a building block for the synthesis of more complex organic molecules. Its structure suggests potential applications in the development of liquid crystals, where pentyl- and halogen-substituted benzenes are common components . The presence of halogens also makes it a candidate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel compounds for pharmaceutical or materials science research . Furthermore, fluorinated and chlorinated aromatic compounds are often explored in the study of bioactive molecules and agrochemicals. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-chloro-2-fluoro-4-pentylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSKGCPHZQTTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

The pentyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with a pentyl halide (e.g., 1-bromopentane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via carbocation formation, with the pentyl group attaching to the benzene ring at the para position due to steric and electronic directing effects.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Anhydrous dichloromethane or nitrobenzene

  • Temperature : 0–5°C (initial), then room temperature

  • Yield : 60–75%

Chlorination and Fluorination

After alkylation, halogenation is performed in two stages:

  • Chlorination : Electrophilic chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ directs the chlorine to the ortho position relative to the pentyl group.

  • Fluorination : The Balz-Schiemann reaction is employed, where a diazonium salt of the intermediate 2-chloro-4-pentylaniline is decomposed using hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) to replace the diazo group with fluorine.

Key Steps :

  • Diazotization of 2-chloro-4-pentylaniline with NaNO₂/HCl at 0–5°C.

  • Thermal decomposition of the diazonium tetrafluoroborate at 90–110°C to yield the fluorine substituent.

Challenges :

  • Regioselectivity during chlorination requires precise temperature control.

  • Diazonium intermediates are thermally unstable, necessitating rapid processing.

Cross-Coupling via Suzuki-Miyaura Reaction

Synthesis of Halogenated Precursors

A boronic acid derivative (e.g., 4-pentylphenylboronic acid) is coupled with a dihalobenzene (e.g., 1-chloro-2-fluoro-4-iodobenzene) using a palladium catalyst. This method allows precise control over substituent positions.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%)

  • Base : Na₂CO₃ or K₂CO₃

  • Solvent : Toluene/ethanol or tetrahydrofuran (THF)

  • Temperature : 80–100°C (reflux)

  • Yield : 50–65%

Example :
4-Bromo-2-fluoro-n-pentylbenzene is coupled with 4-chlorophenylboronic acid to form the target compound after deprotection.

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with sensitive functional groups.

  • Limitations : Requires expensive palladium catalysts and stringent anhydrous conditions.

Direct Halogenation of Pre-Functionalized Intermediates

Mechanistic Insights

  • ICl acts as a chlorinating agent, while Selectfluor® facilitates electrophilic fluorination.

  • The pentyl group directs electrophiles to the ortho and para positions, but steric hindrance favors fluorination at the less crowded meta position relative to chlorine.

Comparative Analysis of Methods

Method Yield Catalyst/Conditions Advantages Limitations
Friedel-Crafts + Halogenation60–75%AlCl₃, FeCl₃, HFCost-effective, scalableLow regioselectivity, multi-step process
Suzuki Coupling50–65%Pd catalysts, Na₂CO₃High precision, modular synthesisHigh cost, sensitivity to moisture
Direct Halogenation40–55%ICl, Selectfluor®One-pot reactionModerate yields, competing side reactions

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-pentylbenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Typical reagents include alkyl halides, Grignard reagents, and organolithium compounds.

Major Products Formed:

  • Oxidation: Alcohols, ketones, carboxylic acids.

  • Reduction: Hydrocarbons.

  • Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the prominent applications of 1-chloro-2-fluoro-4-pentylbenzene is in the production of liquid crystal materials. Due to its ability to form liquid crystalline phases, it is utilized in the development of electro-optical devices such as LCDs. The compound's specific molecular structure allows for tailored electro-optical properties, which are critical for improving display performance and energy efficiency.

Key Findings:

  • Liquid crystalline compounds containing halogen substitutions, like this compound, exhibit enhanced thermal stability and optical clarity .
  • The incorporation of this compound into liquid crystal formulations can lead to improved response times and better color reproduction in displays .

Pharmaceutical Applications

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique halogenated structure can influence biological activity and pharmacokinetic properties.

Case Studies:

  • Research indicates that derivatives of this compound exhibit potential anti-inflammatory and analgesic activities, making them candidates for drug development .
  • The compound's ability to modulate receptor interactions has been studied in the context of developing new therapeutic agents targeting specific diseases .

Material Science

The compound is also explored in material science for its role as a building block in the synthesis of advanced materials. Its properties make it suitable for creating polymers with specific characteristics.

Applications:

  • Used in the formulation of high-performance polymers that require specific thermal and mechanical properties.
  • Investigated for use in coatings and adhesives where chemical resistance and durability are essential .

Mechanism of Action

The mechanism by which 1-chloro-2-fluoro-4-pentylbenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, differing in substituent type, position, or functional groups. Key differences in molecular weight, LogP, and substituent effects are highlighted.

Substituted Benzene Derivatives with Halogens and Alkyl/Aryl Groups

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Substituents (Positions) Molecular Weight LogP Key Properties/Applications
1-Chloro-4-(difluoromethyl)-2-fluorobenzene C₇H₄ClF₃ Cl (1), F (2), CF₂H (4) 180.55 3.3 High polarity due to CF₂H; used in agrochemical intermediates
1-Bromo-4-chloro-2-fluorobenzene C₆H₃BrClF Br (1), Cl (4), F (2) 229.45 ~3.5* Bromine increases reactivity; precursor in cross-coupling reactions
1-Chloro-2-fluoro-5-iodo-4-methylbenzene C₇H₅ClF I Cl (1), F (2), I (5), CH₃ (4) 270.47 ~4.0* Iodo group enhances molecular weight; potential in radiopharmaceuticals
2-Chloro-1-fluoro-4-methoxybenzene C₇H₆ClFO Cl (2), F (1), OCH₃ (4) 160.57 ~2.8* Methoxy group improves solubility; used in dye synthesis
1-[(1r)-1-azidoethyl]-2-chloro-4-fluorobenzene C₈H₇ClFN₃ Cl (2), F (4), CH₂N₃ (1) 199.61 ~1.5* Azide group introduces explosive risk; specialized polymer applications

Note: LogP values marked with * are estimated based on substituent contributions.

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (EWGs):
    • Chloro and fluoro substituents (as in 1-Chloro-2-fluoro-4-pentylbenzene) deactivate the benzene ring, directing electrophilic substitution to specific positions. For example, in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, the CF₂H group further enhances EWG effects .
    • Methoxy groups (e.g., 2-Chloro-1-fluoro-4-methoxybenzene ) are electron-donating, contrasting with the pentyl group’s inductive electron-donating but sterically bulky nature.
Hydrophobicity and Solubility
  • The pentyl chain in this compound significantly increases LogP compared to analogs with smaller substituents. For instance, 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (LogP 3.3) is less hydrophobic than the pentyl analog (estimated LogP ~5.5–6.0).
  • Methoxy-containing compounds (e.g., ) exhibit higher water solubility due to polar oxygen, whereas brominated derivatives (e.g., ) prioritize organic phase partitioning.
Reactivity and Stability
  • Bromine in 1-Bromo-4-chloro-2-fluorobenzene increases susceptibility to nucleophilic substitution compared to chloro analogs.
  • Azide-containing derivatives (e.g., ) are thermally unstable and require careful handling, unlike the stable pentyl-substituted compound.

Biological Activity

1-Chloro-2-fluoro-4-pentylbenzene (CAS No. 622396-68-3) is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClF
  • Molar Mass : 200.68 g/mol
  • Structural Formula :
ClFC6H4C5H11\text{Cl}\quad \text{F}\quad \text{C}_6\text{H}_4\text{C}_5\text{H}_{11}

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of its interaction with biological systems. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its lipophilicity and potential for bioactivity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, potentially influencing processes like apoptosis and cell proliferation.

Antimicrobial Activity

Research has indicated that halogenated compounds like this compound possess antimicrobial properties. A study demonstrated that similar compounds exhibited significant inhibition against a range of bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have shown that certain derivatives of halogenated benzene compounds can induce cytotoxic effects in cancer cell lines. For instance, the compound was tested against human breast cancer cells, revealing a dose-dependent reduction in cell viability. This suggests potential applications in cancer therapy .

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Studies on the degradation pathways of this compound have highlighted the need for further research into its environmental fate and potential toxicity to aquatic life .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibition of bacterial growth in vitro
CytotoxicityInduces cell death in cancer cell lines
Environmental ToxicityPersistence in aquatic environments; potential bioaccumulation

Q & A

Q. What are the critical safety protocols and personal protective equipment (PPE) required for handling 1-Chloro-2-fluoro-4-pentylbenzene in laboratory settings?

  • Methodological Answer :
    • PPE Requirements : Use vapor respirators for inhalation protection, nitrile or neoprene gloves for hand protection, and safety goggles with face shields to prevent ocular exposure . Full-body protective clothing and closed-toe shoes are mandatory to avoid skin contact .
    • Handling Practices : Work in a fume hood with local exhaust ventilation to minimize airborne exposure. Avoid prolonged storage, as halogenated aromatics may degrade into hazardous byproducts . Emergency measures include immediate use of safety showers and eye-wash stations in case of accidental exposure .

Q. Which analytical techniques are recommended for confirming the purity and structural identity of this compound?

  • Methodological Answer :
    • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ≥98% purity verification) .
    • Spectroscopy : Nuclear Magnetic Resonance (NMR) for positional isomer confirmation (e.g., distinguishing chloro/fluoro substituents) and Mass Spectrometry (MS) for molecular weight validation .
    • Reference Standards : Cross-validate results against certified analytical standards (e.g., CAS-indexed compounds in method catalogs) .

Q. What are the optimal storage conditions to prevent degradation of halogenated aromatic compounds like this compound?

  • Methodological Answer :
    • Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤4°C .
    • Monitor for decomposition via periodic GC-MS analysis, especially if stored beyond six months .

Advanced Research Questions

Q. How can computational methods like QSPR or neural networks predict the environmental persistence of this compound?

  • Methodological Answer :
    • Quantum Chemistry Models : Use software like CC-DPS to calculate partition coefficients (logP) and biodegradation half-lives via Quantitative Structure-Property Relationship (QSPR) .
    • Validation : Compare predicted vs. experimental hydrolysis rates in simulated environmental matrices (e.g., pH 7 buffer at 25°C) .

Q. What strategies resolve contradictions in reaction yields during the synthesis of halogenated benzene derivatives under varying catalytic conditions?

  • Methodological Answer :
    • Parameter Optimization : Screen catalysts (e.g., Pd/C vs. Ni-based systems) and solvents (e.g., CH2Cl2 vs. THF) to identify kinetic vs. thermodynamic product dominance .
    • Mechanistic Studies : Use <sup>19</sup>F NMR to track intermediates and identify side reactions (e.g., dehalogenation or radical pathways) .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for this compound derivatives?

  • Methodological Answer :
    • Catalyst Selection : Employ Pd(PPh3)4 or XPhos Pd G3 for enhanced reactivity with electron-deficient aryl chlorides .
    • Substrate Design : Pre-functionalize the pentyl chain with directing groups (e.g., boronic esters) to improve regioselectivity .

Q. What validation strategies ensure accuracy when contradictory spectroscopic data arises during structural elucidation?

  • Methodological Answer :
    • Multi-Technique Cross-Validation : Combine <sup>13</sup>C DEPT NMR (for carbon hybridization) with IR spectroscopy (C-F/C-Cl stretch bands at 1100–1250 cm<sup>-1</sup>) .
    • Computational Confirmation : Compare experimental NMR shifts with density functional theory (DFT)-generated spectra using software like Gaussian .

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